molecular formula C17H15ClN4O2S B2939542 Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448056-49-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2939542
CAS No.: 1448056-49-2
M. Wt: 374.84
InChI Key: BKQDEJGAWNEZIJ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a substituted piperidine moiety via a methanone bridge.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c18-13-2-1-7-19-16(13)24-12-5-8-22(9-6-12)17(23)11-3-4-14-15(10-11)21-25-20-14/h1-4,7,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDEJGAWNEZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through the reaction of 2-aminobenzenethiol with nitrous acid, followed by cyclizationFinally, the 3-chloropyridin-2-yl group is introduced via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer reactions, which can affect various biological processes. For example, it may inhibit certain enzymes or disrupt cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

(a) Benzo[c][1,2,5]oxadiazol-5-yl Derivatives
  • Compound: Benzo[c][1,2,5]oxadiazol-5-yl(piperidin-1-yl)methanone (Farampator, CX-691) Key Differences: Replaces the thiadiazole sulfur with oxygen, reducing electron-withdrawing effects. Impact: Enhanced solubility due to decreased lipophilicity compared to thiadiazole derivatives. Farampator is a known AMPA receptor modulator, suggesting the oxadiazole core may favor receptor binding over kinase interactions . Molecular Weight: 231.25 g/mol (vs. ~403.8 g/mol estimated for the target compound) .
(b) Piperidine Substituent Modifications
  • Compound: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone Key Differences: Replaces the 3-chloropyridinyloxy group with a pyridyl-isopropyl-oxadiazole moiety. Impact: Increased molecular weight (435.5 g/mol) and steric bulk, likely enhancing selectivity for kinase active sites (e.g., CDK9) . Structural Note: Piperazine instead of piperidine may alter conformational flexibility .
  • Compound: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Key Differences: Substitutes 3-chloropyridine with a furan-oxadiazole group. Molecular weight: 381.4 g/mol .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C17H13ClN4O2S* ~403.8 3-Chloropyridinyloxy Kinase inhibition, Receptor modulation
Benzo[c][1,2,5]oxadiazol-5-yl(piperidin-1-yl)methanone C12H13N3O2 231.25 None (unsubstituted piperidine) AMPA receptor modulation
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone C21H21N7O2S 435.5 Isopropyl-oxadiazole-pyridine Kinase inhibition (e.g., CDK9)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone C18H15N5O3S 381.4 Furan-oxadiazole Undisclosed (likely kinase/RR)

*Estimated based on structural composition.

Electronic and Steric Effects

  • Thiadiazole vs. Oxadiazole Cores : The sulfur atom in the thiadiazole ring (target compound) provides stronger electron-withdrawing effects compared to oxadiazole (). This may enhance interactions with electrophilic regions in biological targets, such as kinase ATP-binding pockets .

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its bioactive properties. The presence of the piperidine and chloropyridine moieties contributes to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer activity. Specifically, compounds designed with this scaffold have been evaluated for their ability to inhibit activin receptor-like kinase 5 (ALK5), a target in cancer therapy. One study reported that certain derivatives showed promising IC50 values, indicating their potential as inhibitors in cancer cell lines .

Antimicrobial Properties

Another area of research has focused on the antimicrobial activity of benzo[c][1,2,5]thiadiazole derivatives. These compounds have been tested against various bacterial strains and fungi, with some exhibiting substantial inhibitory effects. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

Neuroprotective Effects

Research has also suggested that compounds containing the benzo[c][1,2,5]thiadiazole structure may offer neuroprotective benefits. They may modulate pathways involved in neurodegeneration and inflammation, potentially serving as therapeutic agents for conditions like Alzheimer's disease .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of benzo[c][1,2,5]thiadiazole derivatives, several compounds were synthesized and tested against MCF-7 breast cancer cells. The results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity compared to standard chemotherapeutics .

Compound IDIC50 (µM)Mechanism of Action
14a10.5ALK5 inhibition
14b15.3Induction of apoptosis
14c8.7Cell cycle arrest

Case Study 2: Antimicrobial Activity

A series of benzo[c][1,2,5]thiadiazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and E. coli. The findings showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Compound IDMIC (µg/mL)Target Organism
A132Staphylococcus aureus
A216E. coli

The biological activities of benzo[c][1,2,5]thiadiazole derivatives can be attributed to several mechanisms:

  • ALK5 Inhibition : The inhibition of ALK5 disrupts TGF-β signaling pathways involved in tumor progression.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.
  • Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Q & A

Q. What are the established synthetic routes for Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like 4-(benzo[d]thiazol-2-yl)benzenamine. A common approach involves:

  • Step 1 : Condensation of aryl amines with aryl isothiocyanates in DMF under reflux to form thiourea intermediates .
  • Step 2 : Cyclization using formaldehyde and acid (e.g., HCl) or amines to form heterocyclic cores like oxadiazinane or triazinane derivatives .
  • Step 3 : Functionalization of the piperidine moiety via nucleophilic substitution (e.g., introducing 3-chloropyridinyloxy groups) under controlled conditions. Key reagents include arylisothiocyanates, formaldehyde, and DMF as the solvent. Purification often involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation relies on:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., distinguishing aromatic vs. aliphatic signals) .
  • HRMS : For precise molecular weight determination and fragmentation pattern analysis .
  • IR Spectroscopy : To identify functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) . For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in heterocyclic regions .

Q. What are common impurities encountered during synthesis, and how are they identified?

Common impurities include:

  • Unreacted intermediates : Detected via TLC (e.g., residual thiourea derivatives using iodine visualization) .
  • Isomeric byproducts : Identified through distinct NMR chemical shifts (e.g., axial vs. equatorial substituents in piperidine rings) .
  • Oxidation products : Spotted using HRMS (e.g., sulfoxide or sulfone derivatives of thiadiazole) . Purity is quantified via HPLC (≥95% purity threshold) and melting point analysis (sharp melting ranges indicate homogeneity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol aids in cyclization .
  • Catalyst use : Acid catalysts (e.g., HCl) accelerate cyclization; base catalysts (e.g., K₂CO₃) facilitate nucleophilic substitutions .
  • Temperature control : Reflux (~90–95°C) for cyclization vs. room temperature for sensitive substitutions .
  • Stoichiometry : Excess aryl isothiocyanate (1.2 eq.) drives thiourea formation to completion, minimizing side reactions . Refer to reaction yield tables (e.g., Table 1 in ) to correlate conditions (time, solvent) with yields (48–79%).

Q. What computational methods are used to predict the compound’s reactivity or interactions?

Advanced modeling includes:

  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : For studying interactions with biological targets (e.g., AMPA receptors) using software like AutoDock or Schrödinger .
  • QSAR models : Correlate structural features (e.g., electron-withdrawing Cl substituents) with bioactivity (e.g., antimicrobial MIC values) .

Q. How are contradictions in spectral data resolved during structural elucidation?

Contradictions arise from:

  • Dynamic proton exchange : Observed in piperidine NH groups, resolved by variable-temperature NMR .
  • Overlapping signals : Addressed via 2D NMR (e.g., HSQC to assign quaternary carbons) or isotopic labeling .
  • Ambiguous mass fragments : Cross-validated using HRMS-MS and comparison with synthetic standards . For example, conflicting NOE correlations in rigid heterocycles may require X-ray crystallography for definitive confirmation .

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